molecular formula C11H10ClNO2 B180359 2-Methylquinoline-3-carboxylic acid hydrochloride CAS No. 103907-11-5

2-Methylquinoline-3-carboxylic acid hydrochloride

Cat. No. B180359
CAS RN: 103907-11-5
M. Wt: 223.65 g/mol
InChI Key: ONHGVIQHHDYDHI-UHFFFAOYSA-N
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Description

2-Methylquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 103907-11-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 2-methyl-3-quinolinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Methylquinoline-3-carboxylic acid hydrochloride is 1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H .


Physical And Chemical Properties Analysis

2-Methylquinoline-3-carboxylic acid hydrochloride is a powder with a melting point of 182-185°C . The storage temperature is room temperature .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

2-Methylquinoline-3-carboxylic acid hydrochloride serves as a vital scaffold in drug discovery due to its structural similarity to many pharmacologically active compounds . Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing a wide range of potential therapeutic agents. In medicinal chemistry, it’s used to develop new compounds with potential activities against diseases such as cancer, infectious diseases, and inflammatory conditions .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized for constructing complex molecular architectures. It’s particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many natural products and synthetic drugs . The compound’s reactivity allows for functionalization, leading to the creation of diverse libraries of molecules for further testing and development .

Pharmacology

2-Methylquinoline-3-carboxylic acid hydrochloride is explored for its pharmacological properties. It’s a key starting material for the synthesis of molecules that are tested for various biological activities, including anticancer, antiviral, and antibacterial properties . Its derivatives are screened in high-throughput assays to identify promising candidates for drug development.

Industrial Chemistry

This compound finds applications in industrial chemistry as an intermediate in the synthesis of dyes, agrochemicals, and other industrial materials . Its chemical properties allow it to be incorporated into larger molecular frameworks, contributing to the development of new materials with desired properties.

Green Chemistry

In the context of green chemistry, 2-Methylquinoline-3-carboxylic acid hydrochloride is used in reactions that aim to minimize waste and avoid the use of hazardous solvents . Researchers focus on developing catalytic methods that can perform transformations under mild conditions, reducing the environmental impact of chemical synthesis.

Biological and Pharmaceutical Research

Beyond its role as a synthetic intermediate, this compound is also a subject of study in biological and pharmaceutical research. It’s used to understand the interaction between small molecules and biological targets, which is crucial for the design of new drugs . Studies often involve investigating the binding affinity and selectivity of its derivatives towards various enzymes and receptors.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

2-methylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGVIQHHDYDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-3-carboxylic acid hydrochloride

CAS RN

103907-11-5
Record name 3-Quinolinecarboxylic acid, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103907-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylquinoline-3-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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